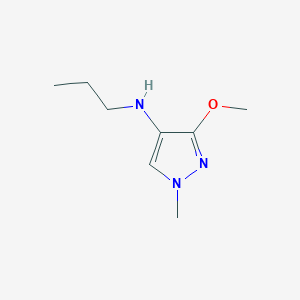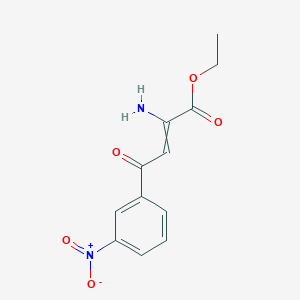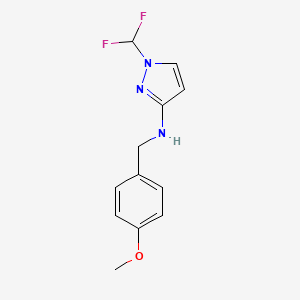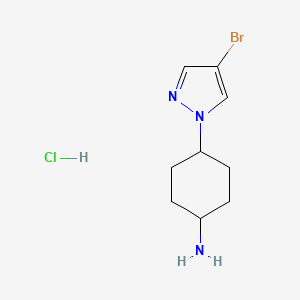
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine is a compound that features a pyrazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond acceptor, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidine: Lacks the amine group on the piperidine ring.
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine is unique due to the presence of both the pyrazole and piperidine rings, along with an amine group. This combination of functional groups provides a versatile scaffold for the development of new bioactive molecules with potential therapeutic applications .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-9-7-11(14(2)13-9)8-15-5-3-10(12)4-6-15/h7,10H,3-6,8,12H2,1-2H3 |
InChI Key |
DEDFXIWJPQXOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2CCC(CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738578.png)


![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738592.png)
![tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11738602.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738668.png)

amine](/img/structure/B11738672.png)
